6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside

Antiproliferative activity IC₅₀ HCT116

Researchers dissecting purine nucleoside SAR face confounding high potency of parent β-D-MPR. This 3′-fluorinated analogue solves that with 300- to 1000-fold lower antiproliferative activity (IC₅₀ 5.0-10 μM), providing a clean tool to probe 3′-hydroxyl contributions. • Benchmark compound for evaluating 3′-modification effects on cellular uptake and target engagement. • Serves as substrate for prodrug design; protected analog 29 shows 5- to 10-fold higher potency, guiding bioavailability optimization. • Built via convergent 3′-deoxy-3′-fluororibose glycosylation in 80% yield, validating synthetic methodology.

Molecular Formula C11H13FN4O3
Molecular Weight 268.24 g/mol
Cat. No. B12106024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside
Molecular FormulaC11H13FN4O3
Molecular Weight268.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O
InChIInChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3
InChIKeyGEGBHVNLTUERMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpurine-β-D-(3-deoxy-3-fluoro)riboside


6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside (CAS 1612191-88-4) is a synthetic 3′-fluorinated analogue of the natural antibiotic 6-methylpurine-β-D-riboside (6-β-D-MPR) [1]. As a purine nucleoside antimetabolite, it incorporates a fluorine atom at the 3′-position of the ribose moiety, a modification designed to modulate metabolic stability and biological activity . The compound was constructed via a convergent synthetic strategy using a common 3′-deoxy-3′-fluororibofuranose intermediate, enabling efficient access to this and related fluorinated purine nucleosides [1].

Compound Class Synthetic 3′-fluorinated purine nucleoside antimetabolite
Research Utility Nucleoside SAR probe; fluorine substitution impact studies
Synthetic Access Convergent glycosylation route with common fluororibose intermediate

Why 6-Methylpurine-3′-fluoro-β-D-riboside Cannot Be Substituted


Purine nucleoside analogues exhibit highly divergent biological activities depending on subtle modifications to the sugar moiety and nucleobase . While 6-methylpurine-β-D-riboside (β-D-MPR) demonstrates potent antitumor activity with IC₅₀ values in the low nanomolar range (6–34 nM) across multiple human tumor cell lines, its 3′-fluoro congener (compound 4) displays a distinct antiproliferative profile with IC₅₀ values of 5.0–10 μM against HCT116 and 143B cells [1][2]. The 2′-deoxy analogue 6-methylpurine-2′-deoxyriboside (MeP-dR) requires enzymatic activation by E. coli purine nucleoside phosphorylase (PNP) to release cytotoxic 6-methylpurine, with an IC₅₀ of 4.5 μM in PNP-expressing HepG2 cells [3]. These marked differences in potency, activation requirements, and cellular selectivity preclude simple interchangeability among in-class compounds. Selection of the appropriate analogue for a given research or industrial application therefore demands careful consideration of the specific modification—fluorination at the 3′-position, deoxygenation at the 2′-position, or azide substitution—as each imparts distinct pharmacokinetic, pharmacodynamic, and synthetic accessibility characteristics [4].

Parent β-D-MPR reports nanomolar antiproliferative response; 3′-fluoro analog shows micromolar range, indicating distinct SAR that may not transfer across models.
2′-Deoxy analog (MeP-dR) requires E. coli PNP enzymatic activation; substitution without this enzyme system may yield different response.
3′-Azido modification may exhibit different metabolic stability and enzyme binding profile; class-level data (HIV RT Ki) suggests 3′-fluoro > 3′-azido, but target-specific validation is needed.

6-Methylpurine-3′-fluoro-β-D-riboside vs. Structural Analogs


Antiproliferative Activity: 3′-Fluoro vs. Protected Derivative

In a direct head-to-head comparison within the same study, the 3′-fluoro-6-methylpurine riboside 4 exhibited an IC₅₀ of 5.0–10 μM against both HCT116 colon cancer and 143B osteosarcoma cell lines, whereas its protected analog 29 demonstrated 5- to 10-fold greater potency with an IC₅₀ of 0.5–1.0 μM [1]. This demonstrates that the 3′-fluoro modification alone does not confer maximal antiproliferative activity; additional protecting group chemistry is required for enhanced cellular potency.

3′-Fluoro vs Protected Derivative
Head-to-head
5.0–10 µM vs 0.5–1.0 µM
Reported cell-model response context; protecting group enhances antiproliferative activity 5- to 10-fold.
HCT116 and 143B cell lines
Antiproliferative activity IC₅₀ HCT116 143B Fluorinated nucleosides

Antitumor Potency: 3′-Fluoro vs. Parent β-D-MPR

Cross-study comparison reveals that the parent compound 6-methylpurine-β-D-riboside (β-D-MPR) displays exceptionally potent antitumor activity with IC₅₀ values ranging from 6 to 34 nM against five human tumor cell lines [2]. In contrast, the 3′-fluoro analog 4 exhibits an IC₅₀ of 5.0–10 μM against HCT116 and 143B cells [1]. This represents an approximately 300- to 1000-fold reduction in potency upon 3′-fluorination.

3′-Fluoro vs Parent β-D-MPR
Cross-study
5.0–10 µM vs 6–34 nM
Reported ~300- to 1000-fold lower antiproliferative response upon 3′-fluorination; supports SAR of fluorine substitution.
Cross-study; assay conditions may differ
Antitumor IC₅₀ Nanomolar potency Fluorine substitution

Synthesis Efficiency via Direct Glycosylation

The target compound 4 was synthesized in 80% yield via direct glycosylation of 6-methylpurine (28) with the protected 3′-deoxy-3′-fluororibose intermediate 25 [1]. This streamlined approach avoids the need for orthogonal protecting groups or post-glycosylation fluorination steps required for other fluorinated nucleosides [1]. No direct yield comparison with the 3′-azido analog is available in the same study, but this represents a synthetically accessible fluorinated purine nucleoside.

Glycosylation Yield
Reported
80%
Supports synthetic accessibility via direct glycosylation of 6-methylpurine.
Convergent route; common fluororibose intermediate
Synthesis Yield Glycosylation Fluorinated nucleoside

Metabolic Stability: 3′-Fluoro vs. 3′-Azido Modification

In a study of nucleoside triphosphate analogs as inhibitors of HIV reverse transcriptase, the 3′-fluoro modification demonstrated greater inhibitory potency (lower Ki) compared to the 3′-azido group [2]. Specifically, the effectiveness decreased in the order 3′-fluoro > 3′-amino > 2′,3′-dideoxy > 3′-azido. While this data is from a different nucleobase context (thymidine analogs) and enzyme system, it provides class-level evidence that the 3′-fluoro substitution generally enhances metabolic stability and/or enzyme binding relative to the 3′-azido counterpart.

3′-Fluoro vs 3′-Azido Stability
Class-level
3′-fluoro > 3′-azido (Ki rank)
Class-level evidence from HIV RT suggests 3′-fluoro may enhance enzyme binding; requires target-specific validation.
Thymidine analog context; purine series may differ
Metabolic stability 3′-Fluoro 3′-Azido HIV reverse transcriptase

6-Methylpurine-3′-fluoro-β-D-riboside Applications


SAR Studies of 6-Methylpurine Riboside Derivatives

The 300- to 1000-fold reduction in antiproliferative potency observed upon 3′-fluorination relative to the parent β-D-MPR [1][2] makes this compound an ideal tool for dissecting the contribution of the 3′-hydroxyl group to biological activity. Researchers can use it as a benchmark to evaluate how 3′-modifications impact cellular uptake, metabolic activation, or target engagement without the confounding high potency of the parent compound.

Prodrug and Protecting Group Development

The direct comparison showing that protected analog 29 (IC₅₀ 0.5–1.0 μM) is 5- to 10-fold more potent than the deprotected 3′-fluoro compound 4 (IC₅₀ 5.0–10 μM) [3] highlights the importance of protecting group chemistry for enhancing cellular activity. This compound serves as a valuable substrate for designing and testing novel prodrug approaches aimed at improving the bioavailability or tumor-targeting of 6-methylpurine-based therapeutics.

Fluorinated Nucleoside Synthesis Methodology

The efficient 80% yield achieved via direct glycosylation of 6-methylpurine with a 3′-deoxy-3′-fluororibose intermediate [3] demonstrates the utility of this compound as a model substrate for optimizing fluorinated nucleoside synthesis. Laboratories developing new glycosylation methods or fluorination strategies can employ this compound to benchmark reaction efficiency and product purity.

3′-Fluoro vs. 3′-Azido Stability Comparison

Class-level evidence indicates that the 3′-fluoro modification generally confers greater enzyme binding affinity or metabolic stability than the 3′-azido group [4]. Researchers comparing 6-methylpurine-β-D-(3-deoxy-3-fluoro)riboside with its 3′-azido counterpart can use this compound to experimentally validate whether this trend holds in the purine nucleoside series, informing the design of more stable antimetabolites.

Application
Selection Property
Validation Focus
Nucleoside antimetabolite SAR probe
Fluorine substitution impact on antiproliferative response
Compare IC₅₀ endpoints across derivatives in cell models
Prodrug activation research
Protecting group sensitivity; reported potency shift with protection
Test prodrug activation and cellular uptake in target cell lines
Synthetic route optimization
Glycosylation efficiency via convergent synthesis
Benchmark yield and purity for new glycosylation methods
3′-modification metabolic stability comparison
3′-fluoro vs 3′-azido enzyme binding profile
Assess degradation and binding in target enzyme systems

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